

Independent Verification of BMS-911172's Potency: A Comparative Guide for Researchers

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Compound of Interest				
Compound Name:	BMS-911172			
Cat. No.:	B15602699	Get Quote		

For researchers, scientists, and drug development professionals, the independent verification of a compound's potency and selectivity is a critical step in preclinical research. This guide provides an objective comparison of the Adaptor-Associated Kinase 1 (AAK1) inhibitor, **BMS-91172**, with other known AAK1 inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the independent assessment of these compounds.

BMS-911172 is a potent and brain-penetrant inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] AAK1 has emerged as a promising therapeutic target for neuropathic pain. This guide offers a comparative analysis of **BMS-911172** against other notable AAK1 inhibitors: LX9211 (BMS-986176), SGC-AAK1-1, LP-922761, and the repurposed drug Baricitinib.

Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency of **BMS-911172** and its alternatives against AAK1 and other selected kinases. This data allows for a direct comparison of their biochemical and cellular activities, as well as their selectivity profiles.

Table 1: In Vitro Potency of AAK1 Inhibitors



Compound	Target	Assay Type	IC50 (nM)
BMS-911172	AAK1	Enzymatic	12[1]
AAK1	Cellular	51	
LX9211 (BMS- 986176)	AAK1	Enzymatic	2
SGC-AAK1-1	AAK1	Enzymatic (Ki)	9.1[2]
AAK1	Cellular (NanoBRET)	230[2]	
BIKE	Enzymatic (Ki)	17[2]	_
BIKE	Cellular (NanoBRET)	1500[2]	
LP-922761	AAK1	Enzymatic	4.8[3]
AAK1	Cellular	7.6[3]	
BIKE	Enzymatic	24[3]	
Baricitinib	AAK1	Enzymatic (Kd)	17[4]
AAK1	Cellular (Kd)	34[4]	

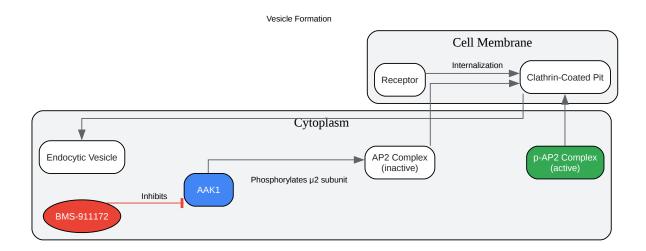
Table 2: Kinase Selectivity Profile of AAK1 Inhibitors

Compound	Off-Target Kinase	Assay Type	IC50/Kd (nM)
SGC-AAK1-1	RIOK1	KINOMEscan (Kd)	72[2]
RIOK3	KINOMEscan (Kd)	290[2]	
PIP5K1C	KINOMEscan (Kd)	260[2]	
Baricitinib	JAK1	Enzymatic	5.9[5][6]
JAK2	Enzymatic	5.7[5][6]	_
TYK2	Enzymatic	53[5][6]	_
JAK3	Enzymatic	>400[5]	_



Signaling Pathway and Experimental Workflows

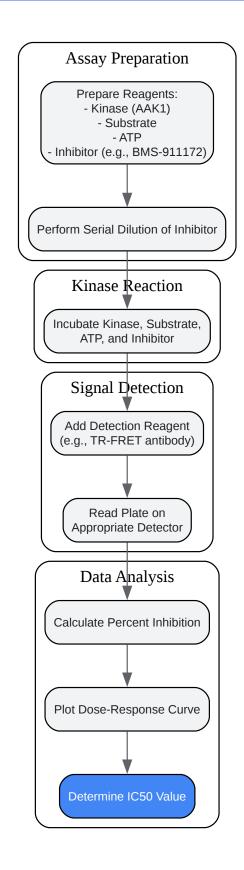
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for determining inhibitor potency.



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AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.





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Workflow for IC50 Determination of a Kinase Inhibitor.



Experimental Protocols

Detailed methodologies for key assays are provided below to enable independent verification of inhibitor potency.

Biochemical Potency Assessment: TR-FRET Kinase Assay (e.g., LanthaScreen™)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of AAK1.

Materials:

- Recombinant AAK1 enzyme
- Fluorescein-labeled substrate peptide
- ATP
- Test compound (e.g., BMS-911172)
- TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Terbium-labeled anti-phospho-substrate antibody
- EDTA (to stop the reaction)
- 384-well assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.
- Kinase Reaction:
 - Add the diluted test compound or vehicle control (DMSO) to the assay plate.



- Add the AAK1 enzyme and fluorescein-labeled substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

Detection:

- Stop the kinase reaction by adding a solution of EDTA and Terbium-labeled anti-phosphosubstrate antibody.
- Incubate at room temperature for 30-60 minutes to allow for antibody binding.

Data Acquisition:

 Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters for Terbium (donor) and Fluorescein (acceptor).

• Data Analysis:

- Calculate the ratio of the acceptor to donor fluorescence signals.
- Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
- Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Potency Assessment: NanoBRET™ Target Engagement Assay

This assay measures the ability of a compound to bind to AAK1 within a live-cell context.

Materials:

- HEK293 cells (or other suitable cell line)
- NanoLuc®-AAK1 fusion vector



- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer
- Test compound (e.g., **BMS-911172**)
- NanoBRET™ Nano-Glo® Substrate
- Extracellular NanoLuc® Inhibitor
- White, opaque 96- or 384-well cell culture plates

Procedure:

- Cell Transfection:
 - Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector.
 - Incubate for 24 hours to allow for protein expression.
- Cell Plating:
 - Harvest the transfected cells and resuspend them in Opti-MEM®.
 - Seed the cells into the assay plate.
- Compound Treatment:
 - Prepare serial dilutions of the test compound.
 - Add the diluted compound or vehicle control to the cells.
 - Add the NanoBRET™ Tracer to all wells.
 - Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
- Detection:



- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
- Read the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
 - Normalize the data to controls.
 - Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for target engagement.

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